Amide-Linker Architecture: Direct N-(3-Methoxyphenyl) vs. N-Benzyl Analogs
The target compound incorporates a direct N-(3-methoxyphenyl) carboxamide, whereas the most widely referenced M4 PAMs in this scaffold class—including VU10010, VU0152100, and ML253—all employ an N-benzyl or N-substituted-benzyl linker (i.e., a methylene spacer between the amide nitrogen and the aromatic ring) [1]. In the M4 PAM pharmacophore model, the amide NH and the trajectory of the terminal aromatic ring are critical for allosteric binding, as demonstrated by the >100-fold potency difference between VU10010 (4-chlorobenzyl, EC₅₀ ~0.33 nM in some assays) and VU0152100 (4-methoxybenzyl, EC₅₀ 380 nM) . The absence of the benzylic CH₂ in CAS 691866-97-4 shortens the aryl-to-core distance by approximately 1.5 Å and alters the dihedral angle, which is predicted to shift the methoxyphenyl ring into a distinct sub-pocket [2]. This provides a structurally differentiated starting point for SAR exploration that is not accessible with benzyl-linked analogs.
| Evidence Dimension | Amide linker type and aryl substitution pattern |
|---|---|
| Target Compound Data | Direct N-(3-methoxyphenyl) carboxamide; 3 rotatable bonds; meta-OCH₃ |
| Comparator Or Baseline | VU0152100: N-(4-methoxybenzyl) carboxamide; VU10010: N-(4-chlorobenzyl) carboxamide; ML253: N-cyclopropyl carboxamide |
| Quantified Difference | Linker length reduced by one methylene unit (~1.5 Å); methoxy position changed from para (VU0152100) to meta (target); no quantitative potency data available for target compound |
| Conditions | Structural comparison based on X-ray/crystallographic data of related M4 PAM co-crystal structures (PDB not available for this compound) |
Why This Matters
This structural distinction offers a procurement rationale for teams seeking to explore SAR around the amide linkage geometry, a parameter known to control M4 PAM potency and cooperativity.
- [1] Brady, A.E.; Jones, C.K.; Bridges, T.M.; et al. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats. J. Pharmacol. Exp. Ther. 2008, 327, 941–953. View Source
- [2] Conn, P.J.; Lindsley, C.W.; Meiler, J.; et al. Substituted thieno[2,3-b]pyridine-2-carboxamide analogs as positive allosteric modulators of the muscarinic acetylcholine receptor M4. U.S. Patent 8,071,776, 2011 (Vanderbilt University / Eli Lilly). View Source
